7-Fluoro-4-methyl-1,2-benzoxazole
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Overview
Description
7-Fluoro-4-methyl-1,2-benzoxazole is a fluorinated derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methyl-1,2-benzoxazole typically involves the incorporation of a fluorine atom into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures . Another approach involves the selective C-H lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methyl-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and methyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
7-Fluoro-4-methyl-1,2-benzoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the fluorine and methyl substitutions.
2-Fluorobenzoxazole: A fluorinated derivative with the fluorine atom at a different position.
4-Methylbenzoxazole: A methylated derivative without the fluorine atom
Uniqueness
7-Fluoro-4-methyl-1,2-benzoxazole is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoro-4-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3 |
InChI Key |
QSPYOXSNSVXJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NOC2=C(C=C1)F |
Origin of Product |
United States |
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